3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
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Overview
Description
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl fluoride and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 4-nitrophenylacrylamide, which is then reacted with benzene-1-sulfonyl fluoride under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines to form sulfonamides.
Reduction Reactions: The nitro group can be reduced to an amine group under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Reagents like amines and conditions involving mild bases and solvents such as acetonitrile are commonly used.
Reduction: Hydrogen gas and a palladium catalyst are typical for reducing the nitro group.
Major Products
Scientific Research Applications
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of human neutrophil elastase, which is relevant for treating conditions like Acute Respiratory Distress Syndrome (ARDS).
Biological Studies: The compound’s ability to inhibit specific enzymes makes it useful in studying enzyme mechanisms and interactions.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with enzyme active sites. The sulfonyl fluoride group acts as an electrophile, forming a covalent bond with nucleophilic residues in the enzyme’s active site, thereby inhibiting its activity . This interaction is crucial for its role as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Sulfonyl Fluoride: Similar in structure but lacks the acrylamido group.
Benzene-1-sulfonyl Fluoride: Similar but without the nitrophenyl and acrylamido groups.
Uniqueness
3-(3-(4-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is unique due to the presence of both the nitrophenyl and acrylamido groups, which contribute to its specific reactivity and potential as an enzyme inhibitor .
Properties
CAS No. |
19160-19-1 |
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Molecular Formula |
C15H11FN2O5S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O5S/c16-24(22,23)14-3-1-2-12(10-14)17-15(19)9-6-11-4-7-13(8-5-11)18(20)21/h1-10H,(H,17,19)/b9-6+ |
InChI Key |
MPAPXMJODIIRIM-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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